molecular formula C5H8N4 B13868823 4-Methyl-pyrazole-1-carboxamidine; hydrochloride

4-Methyl-pyrazole-1-carboxamidine; hydrochloride

Cat. No.: B13868823
M. Wt: 124.14 g/mol
InChI Key: YMTPCMBHMTUVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-pyrazole-1-carboxamidine; hydrochloride can be synthesized through multiple routes:

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-pyrazole-1-carboxamidine; hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

4-Methyl-pyrazole-1-carboxamidine; hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-pyrazole-1-carboxamidine; hydrochloride involves its interaction with specific molecular targets. The compound acts as a guanylation agent, introducing guanidinium groups into molecules. This process is essential in the synthesis of various pharmaceuticals, including antiviral drugs like zanamivir . The compound’s cationic form is energetically favored, facilitating its interaction with deprotonated amines .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-1-carboxamidine hydrochloride
  • N-Boc-1H-pyrazole-1-carboxamidine
  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

Uniqueness

4-Methyl-pyrazole-1-carboxamidine; hydrochloride is unique due to its specific structure and reactivity. Its ability to act as a guanylation agent makes it particularly valuable in pharmaceutical synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

4-methylpyrazole-1-carboximidamide

InChI

InChI=1S/C5H8N4/c1-4-2-8-9(3-4)5(6)7/h2-3H,1H3,(H3,6,7)

InChI Key

YMTPCMBHMTUVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.